Ripasudil hydrochloride dihydrate
Descripción general
Descripción
Ripasudil hydrochloride dihydrate, also known as K-115, is a specific Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . It is used for the treatment of glaucoma and ocular hypertension . It was first approved for treatment in Japan in September 2014 .
Synthesis Analysis
Ripasudil hydrochloride hydrate is soluble in HPLC-grade distilled water, so it was used as a solvent to form the solution . Until now, only an HPLC analytical method for determining it in dosage forms and biological fluids has been disclosed .Molecular Structure Analysis
The molecular formula of Ripasudil hydrochloride dihydrate is C15H23ClFN3O4S . The molecular weight is 395.88 .Chemical Reactions Analysis
Ripasudil hydrochloride hydrate is a novel drug molecule that has been used to treat glaucoma and ocular hypertension . It was licensed for therapy in Japan for the first time in September 2014 .Physical And Chemical Properties Analysis
Ripasudil hydrochloride hydrate is found to be freely soluble in HPLC-grade distilled water, slightly soluble in ethanol and methanol, and almost insoluble in organic solvent, i.e., acetonitrile .Aplicaciones Científicas De Investigación
Treatment for Glaucoma
Ripasudil is a Rho-associated coiled coil-containing protein kinase (ROCK) inhibitor that reduces intraocular pressure (IOP) by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal . It has been approved for the twice-daily treatment of glaucoma and ocular hypertension, when other therapeutic agents are not effective or cannot be administered .
Neuroprotective Treatment in Glaucoma
The compound K-115 has shown potential use in neuroprotective treatment for glaucoma and other neurodegenerative diseases . It has been found to delay retinal ganglion cell (RGC) death .
Treatment for Ocular Hypertension
Ripasudil has been used in the treatment of ocular hypertension in Japan since September 2014 . It reduces IOP by stimulating aqueous humour drainage through the trabecular meshwork .
Treatment for Secondary Glaucoma in HTLV-1-Uveitis
Ripasudil has the potential to treat secondary glaucoma in patients with HTLV-1-associated uveitis (HU) by modulating cytoskeletal organization and alleviating inflammation in HTLV-1-infected human trabecular meshwork cells .
Treatment for Diabetic Retinopathy
A Phase II study is underway for the treatment of diabetic retinopathy using Ripasudil .
Increasing Ocular Blood Flow
Ripasudil not only decreases IOP but also increases optic disc blood flow (ODBF) in rabbits . However, the changes in IOP were not correlated with the changes in ODBF .
Adjunct in Surgical Procedures
ROCK inhibitors like Ripasudil are used as an adjunct in surgical procedures such as Descemetorhexis Without Endothelial Keratoplasty (DWEK), Descemet Stripping Only (DSO) to accelerate visual recovery, glaucoma surgeries to reduce scarring process and allow better intraocular pressure (IOP) control, or after complicated anterior segment surgery to treat corneal oedema .
Treatment for Increased Intraocular Pressure (IOP)
For the treatment of increased Intraocular Pressure (IOP) in adult patients with open-angle glaucoma or ocular hypertension, an FDC eye drop formulation, including ripasudil hydrochloride hydrate (0.4%W/V) and timolol maleate (0.5%W/V) has just received approval .
Mecanismo De Acción
Target of Action
Ripasudil hydrochloride dihydrate, also known as K-115 or Glanatec, primarily targets the Rho-associated coiled-coil containing protein kinase (ROCK) in the body . This protein is an important downstream effector of Rho guanosine trisphosphates (GTP), which play a significant role in the contractile control of smooth muscle tissue .
Mode of Action
Ripasudil is a highly selective and potent inhibitor of ROCK . It binds with Rho to form a Rho/Rho-kinase complex . This complex then regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Ripasudil involves the regulation of intraocular pressure (IOP). The drug acts directly on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal . This action stimulates the movement of aqueous humour from the ciliary body away from the eye .
Pharmacokinetics
Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours . Ripasudil achieves a half-life of 0.49 to 0.73 hours in humans and is predominantly excreted in the urine .
Result of Action
The primary result of Ripasudil’s action is the reduction of intraocular pressure (IOP). By promoting the discharge of aqueous humor through the main outflow via the trabecular meshwork-Schlemm’s canal, it lowers intraocular pressure . This makes it effective in the treatment of conditions like glaucoma and ocular hypertension .
Action Environment
The action of Ripasudil is influenced by the environment within the eye. The drug is administered topically as an ophthalmic solution, and its effectiveness can be influenced by factors such as the presence of other medications, the health of the eye, and individual patient characteristics . Ripasudil is generally well-tolerated and can be used when other drugs have proven to be non-effective or cannot be administered .
Safety and Hazards
Direcciones Futuras
Ripasudil has been proven to be effective in the twice-daily treatment of glaucoma and ocular hypertension . It is currently in studies to be approved for both diabetic retinopathy and diabetic macular oedema . As irreversible damage to the trabecular meshwork would considerably affect efficacy, it may be better to start ripasudil treatment during an early stage of glaucoma .
Propiedades
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ripasudil hydrochloride dihydrate | |
CAS RN |
887375-67-9 | |
Record name | Ripasudil hydrochloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: K-115 is a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. ROCK is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton, impacting cellular processes such as contraction, adhesion, and migration [, ]. By inhibiting ROCK, K-115 reduces the contractile tone of trabecular meshwork (TM) cells, the primary drainage tissue for aqueous humor in the eye [, , ]. This relaxation of the TM increases conventional outflow facility, leading to a decrease in intraocular pressure (IOP) [, , ].
ANone: K-115 has demonstrated efficacy in both preclinical and clinical settings:
- In vitro studies: K-115 effectively reduced VEGF-induced ROCK activity, migration, and proliferation in human retinal microvascular endothelial cells (HRMECs) []. Additionally, it reduced the production of pro-inflammatory cytokines in LPS-stimulated mouse macrophage cells [].
- Animal models: In a rabbit model of pigmentary glaucoma, K-115 normalized IOP and improved key functions of TM cells, including reduced stress fibers, restored phagocytosis, and improved migration []. In a mouse model of oxygen-induced retinopathy, K-115 inhibited retinal neovascularization and reduced retinal hypoxia [].
- Clinical trials: Phase 1 clinical trials demonstrated that topical administration of K-115 effectively lowered IOP in healthy volunteers [, ]. Subsequent studies in patients with primary open-angle glaucoma or ocular hypertension confirmed its IOP-lowering effects, either as monotherapy [, , ] or in combination with other antiglaucoma agents like timolol or latanoprost [, , ].
A: K-115 is currently formulated as an ophthalmic solution for topical administration [, , ]. This allows direct delivery to the ocular surface, enhancing its penetration into the anterior chamber and reaching its target, the TM []. Research is ongoing to improve drug delivery systems and potentially prolong its duration of action, reducing the frequency of administration.
ANone: The discovery and development of K-115 represent a significant milestone in glaucoma treatment:
- Early research demonstrated the therapeutic potential of ROCK inhibitors in lowering IOP, using the compound Y-27632 [, , ].
- In 2014, K-115 (Glanatec) received approval in Japan for the treatment of glaucoma and ocular hypertension, marking the first approval worldwide for a topical ROCK inhibitor for this indication [, ].
- Ongoing research focuses on expanding its clinical applications, improving its delivery systems, and developing new generations of ROCK inhibitors with enhanced efficacy and safety profiles [].
A: K-115 lowers IOP by increasing conventional outflow through the trabecular meshwork, a mechanism distinct from other classes of glaucoma medications, such as prostaglandin analogs, beta-blockers, or carbonic anhydrase inhibitors [, ]. This unique mechanism suggests that cross-resistance with existing drugs is unlikely. Clinical trials have shown its efficacy as an add-on therapy to these agents, further supporting this notion [, ].
A: Following topical administration, K-115 exhibits favorable ocular penetration characteristics []. It rapidly absorbs into the cornea and distributes throughout the eye, achieving higher concentrations in melanin-containing tissues like the iris-ciliary body and retina-choroid []. Studies in rabbits, dogs, and monkeys showed that K-115 is primarily metabolized by aldehyde oxidase (AO) []. While its precise elimination pathway requires further investigation, the drug is rapidly cleared from systemic circulation [].
A: Although the provided research does not delve into the detailed structure-activity relationship (SAR) of K-115, it emphasizes the importance of its selectivity and potency for ROCK inhibition [, , , ]. Modifications to its chemical structure could potentially impact its binding affinity for ROCK, impacting its efficacy and potentially influencing its pharmacokinetic profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.